molecular formula C16H17ClN4O3S2 B11394160 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11394160
M. Wt: 412.9 g/mol
InChI Key: RMDBZRPHFAUPLM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a chlorine atom at position 5, a prop-2-en-1-ylsulfanyl (allylsulfanyl) group at position 2, and a carboxamide-linked 4-sulfamoylphenethyl moiety at position 3. Its molecular formula is C₁₉H₁₈ClN₄O₃S₂, with a calculated molecular weight of 473.95 g/mol.

Properties

Molecular Formula

C16H17ClN4O3S2

Molecular Weight

412.9 g/mol

IUPAC Name

5-chloro-2-prop-2-enylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H17ClN4O3S2/c1-2-9-25-16-20-10-13(17)14(21-16)15(22)19-8-7-11-3-5-12(6-4-11)26(18,23)24/h2-6,10H,1,7-9H2,(H,19,22)(H2,18,23,24)

InChI Key

RMDBZRPHFAUPLM-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and prop-2-en-1-ylsulfanyl groups, and the final attachment of the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Pyrimidine-2 Position Substituent at Pyrimidine-4 Position Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound : 5-Chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide Allylsulfanyl N-[2-(4-sulfamoylphenyl)ethyl]carboxamide C₁₉H₁₈ClN₄O₃S₂ 473.95
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-Fluorobenzylsulfanyl N-[2-(4-sulfamoylphenyl)ethyl]carboxamide C₂₀H₁₈ClFN₄O₃S₂ 480.96 Benzyl group with fluorine increases lipophilicity
5-Chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 2-Fluorobenzylsulfanyl N-[2-(4-sulfamoylphenyl)ethyl]carboxamide C₂₀H₁₈ClFN₄O₃S₂ 480.96 Fluorine position alters steric/electronic properties
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Ethylsulfanyl N-(2-methoxyphenyl)carboxamide C₁₄H₁₅ClN₃O₂S 324.81 Smaller substituents reduce steric hindrance
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide Pyrimidin-2-ylpiperazine N-(4-chlorophenyl)carboxamide C₁₅H₁₆ClN₅O 317.78 Piperazine ring introduces conformational flexibility

Key Observations:

Impact of Sulfanyl Substituents: The allylsulfanyl group in the target compound provides a reactive alkene bond, which may participate in covalent interactions or metabolic transformations.

Role of the Sulfamoyl Group :

  • The 4-sulfamoylphenethyl group in the target compound and analogs () is critical for hydrogen bonding via sulfonamide oxygen/nitrogen atoms. This moiety is absent in , which instead rely on methoxy or chlorophenyl groups for hydrophobic interactions.

Molecular Weight and Drug-Likeness :

  • Compounds with larger substituents (e.g., fluorobenzylsulfanyl in ) exceed 480 g/mol, approaching the upper limit for oral bioavailability. The target compound (473.95 g/mol) and simpler analogs (e.g., ) are more likely to comply with Lipinski’s rules.

Crystallographic Insights :

  • While direct crystallographic data for the target compound is unavailable, related structures (e.g., ) reveal that pyrimidine-carboxamides often adopt planar conformations, with sulfanyl groups positioned perpendicular to the pyrimidine ring. This geometry may influence binding to flat enzymatic active sites.

Biological Activity

5-Chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrimidine core substituted with a chloro group, a prop-2-en-1-ylsulfanyl moiety, and a sulfamoylphenyl ethyl side chain. The IUPAC name reflects these features, indicating potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds in the pyrimidine class have been shown to inhibit tumor cell proliferation by targeting folate receptors and disrupting nucleotide synthesis pathways. For instance, related pyrimidine derivatives have been documented to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), leading to ATP depletion in cancer cells .
  • Anti-inflammatory Effects : Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Studies report that certain derivatives can suppress COX-2 activity effectively, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Effect on Activity
Chloro GroupEnhances lipophilicity and receptor binding
Prop-2-en-1-ylsulfanyl MoietyPotentially increases reactivity with nucleophiles
Sulfamoylphenyl Side ChainImproves solubility and selectivity

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that similar pyrimidine derivatives can significantly inhibit the growth of various cancer cell lines. For example, compounds targeting folate receptors have been successful in reducing proliferation rates in human tumor cells, indicating the potential for this compound to exhibit similar effects .
  • Anti-inflammatory Activity : A study assessing the anti-inflammatory potential of pyrimidine derivatives found that certain compounds effectively reduced inflammation markers in animal models. The inhibition of iNOS and COX enzymes was significantly higher than traditional anti-inflammatory agents, suggesting that this compound may offer therapeutic benefits in inflammatory conditions .

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